

# "1-Hexylallyl formate chemical structure and properties"

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## Compound of Interest

Compound Name: 1-Hexylallyl formate

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## An In-depth Technical Guide to (Z)-3-Hexenyl Formate

For Researchers, Scientists, and Drug Development Professionals

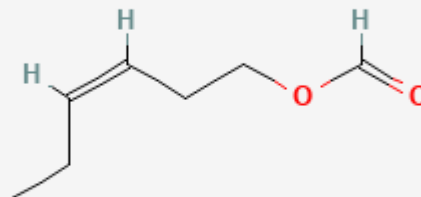
### Abstract

(Z)-3-Hexenyl formate, also known as cis-3-hexenyl formate, is an organic ester recognized for its potent green, fruity, and fresh aroma.[1][2] This volatile compound is a significant component in the natural scent of various plants, including corn mint, raspberry, and black tea.[2] In the realm of chemical applications, it serves as a valuable fragrance and flavoring agent. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its characteristic spectroscopic data.

### Chemical Structure and Identification

(Z)-3-Hexenyl formate is the ester product of the reaction between (Z)-3-hexen-1-ol (cis-leaf alcohol) and formic acid. The presence of the cis-alkene functionality is crucial for its characteristic odor profile.

Systematic Name: (3Z)-hex-3-en-1-yl formate[1] Common Names: cis-3-Hexenyl formate, Leaf alcohol formate[3] CAS Number: 33467-73-1[1] Molecular Formula: C<sub>7</sub>H<sub>12</sub>O<sub>2</sub>[4] Molecular



Weight: 128.17 g/mol [4] Chemical Structure:

## Physicochemical Properties

A summary of the key physical and chemical properties of (Z)-3-hexenyl formate is presented in the table below. This data is essential for its handling, application, and in formulation development.

Property	Value	Reference(s)
Appearance	Colorless liquid	[4]
Odor	Fresh, green, waxy, sweet, vegetable, grassy, sharp	[3]
Density	0.91 g/mL at 25 °C	[3]
Boiling Point	72 °C at 40 mmHg	[3]
Flash Point	45 °C (113 °F)	[4]
Refractive Index (n <sub>20/D</sub> )	1.426	[3]
Solubility	Almost insoluble in water; soluble in alcohol and oils	[3]
LogP	2.10	[3]

# Experimental Protocols: Synthesis of (Z)-3-Hexenyl Formate

The primary route for the synthesis of (Z)-3-hexenyl formate is the Fischer esterification of (Z)-3-hexen-1-ol with formic acid, typically in the presence of an acid catalyst.<sup>[4]</sup> More reactive acylating agents like formic anhydride can also be employed to improve reaction yield.<sup>[4]</sup>

## Fischer Esterification of (Z)-3-Hexen-1-ol

Materials:

- (Z)-3-Hexen-1-ol
- Formic acid (98-100%)
- Concentrated sulfuric acid (catalyst)
- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (Z)-3-hexen-1-ol and a molar excess of formic acid (typically 1.5 to 2 equivalents).
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the alcohol weight) to the stirred reaction mixture.
- **Reaction Conditions:** Heat the mixture to a moderate temperature (e.g., 60-80 °C) and maintain it under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
- **Neutralization:** Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by fractional distillation under reduced pressure to yield pure (Z)-3-hexenyl formate.

## Spectroscopic Data

The identity and purity of the synthesized (Z)-3-hexenyl formate can be confirmed through various spectroscopic techniques.

### Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of volatile compounds like (Z)-3-hexenyl formate. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns that can be used for its identification.<sup>[1][2]</sup>

### Infrared (IR) Spectroscopy

The FT-IR spectrum of (Z)-3-hexenyl formate will exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum with peak assignments is not readily available in the searched literature, the expected characteristic peaks are:

Functional Group	Wavenumber (cm <sup>-1</sup> )
C=O (ester) stretch	~1720
C-O (ester) stretch	~1180
C=C (alkene) stretch	~1655
=C-H (alkene) stretch	~3010
C-H (alkane) stretch	~2850-2960

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a complete, assigned NMR spectrum for (Z)-3-hexenyl formate is not available in the public domain search results, data for the closely related (Z)-3-hexenyl acetate provides a strong basis for predicting the chemical shifts.<sup>[5]</sup>

Predicted <sup>1</sup>H NMR of (Z)-3-Hexenyl Formate:

- Formyl Proton (OCHO): A singlet around 8.0 ppm.
- Alkene Protons (-CH=CH-): Two multiplets between 5.3 and 5.5 ppm.
- Methylene Protons adjacent to Oxygen (-OCH<sub>2</sub>-): A triplet around 4.1 ppm.
- Allylic Methylene Protons (-CH<sub>2</sub>-CH=): A quartet around 2.3 ppm.
- Ethyl Group Protons (-CH<sub>2</sub>CH<sub>3</sub>): A multiplet for the methylene group around 2.0 ppm and a triplet for the methyl group around 0.9 ppm.

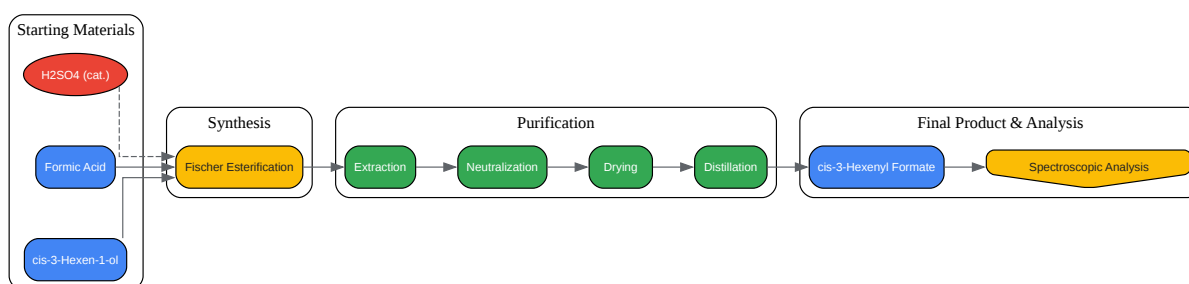
Predicted <sup>13</sup>C NMR of (Z)-3-Hexenyl Formate:

- Carbonyl Carbon (C=O): ~161 ppm.
- Alkene Carbons (-CH=CH-): Between 123 and 135 ppm.
- Methylene Carbon adjacent to Oxygen (-OCH<sub>2</sub>-): ~64 ppm.

- Other Aliphatic Carbons: Between 14 and 27 ppm.

## Logical Relationships and Workflows

The synthesis and analysis of (Z)-3-hexenyl formate follow a logical progression from starting materials to the final, characterized product.



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Synthesis and Purification Workflow for (Z)-3-Hexenyl Formate.

## Conclusion

(Z)-3-Hexenyl formate is a chemically interesting and commercially valuable ester. Its synthesis via Fischer esterification is a straightforward process, and its structure can be unequivocally confirmed by standard spectroscopic methods. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this compound.

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- To cite this document: BenchChem. ["1-Hexylallyl formate chemical structure and properties"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15176363#1-hexylallyl-formate-chemical-structure-and-properties]

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